Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate is a chemical compound known for its unique structure and properties. It is a derivative of ethyl glycinate and is used in various scientific and industrial applications. The compound features a trifluoroethoxy group, which imparts distinct chemical characteristics.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on downstream pathways would depend on its specific targets, which are currently unknown .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate typically involves the reaction of ethyl glycinate with 4-(2,2,2-trifluoroethoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reactants are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate can be compared with other similar compounds, such as:
Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}propanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}butanoate: Similar structure but with a butanoate group.
Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}pentanoate: Similar structure but with a pentanoate group.
These compounds share the trifluoroethoxybenzoyl moiety but differ in their ester groups, which can influence their chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[4-(2,2,2-trifluoroethoxy)benzoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-2-20-11(18)7-17-12(19)9-3-5-10(6-4-9)21-8-13(14,15)16/h3-6H,2,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPBIGGNRURDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.